N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a quinoline core and thiophene rings
Mechanism of Action
Target of Action
Thiophene-based compounds are known to interact with a variety of biological targets, including kinases, and have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, and anti-cancer properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule . For instance, some thiophene derivatives act as inhibitors, blocking the activity of their target proteins, while others may act as agonists or antagonists, modulating the activity of their targets .
Biochemical Pathways
Given the wide range of biological activities associated with thiophene derivatives, it is likely that this compound affects multiple pathways .
Pharmacokinetics
The solubility of thiophene derivatives in most organic solvents suggests that they may be well-absorbed following oral administration .
Result of Action
Thiophene derivatives are known to have a wide range of biological and physiological functions, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of thiophene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene rings. Common reagents used in these reactions include thiophene-2-carboxylic acid, methylamine, and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yields, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to its dihydroquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline compounds, and various substituted quinoline and thiophene derivatives
Scientific Research Applications
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and thiophene derivatives, such as:
- Quinoline-2-carboxamide
- Thiophene-2-carboxamide
- 1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinoline
Uniqueness
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide stands out due to its combined quinoline and thiophene structure, which imparts unique chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its individual components.
Properties
IUPAC Name |
N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-21-13-7-3-2-6-12(13)17(22)16(14-8-4-10-24-14)18(21)20-19(23)15-9-5-11-25-15/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSKQVULHSYFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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